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molecular formula C12H17ClN2 B8489107 (E)-1-tert-Butyl-2-(1-chloro-1-phenylethyl)diazene CAS No. 57908-73-3

(E)-1-tert-Butyl-2-(1-chloro-1-phenylethyl)diazene

Cat. No. B8489107
M. Wt: 224.73 g/mol
InChI Key: PZBGGODCWHAPQR-UHFFFAOYSA-N
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Patent
US04028344

Procedure details

1-t-Butylazo-1-chloro-1-phenylethane was prepared in 99% crude yield by adding 34.8 grams (0.49 moles) of chlorine to a pentane solution of 92.8 grams (0.49 moles) of acetophenone t-butylhydrazone and 50.5 grams (0.50 moles) of triethylamine at 0° C., filtering off the insoluble triethylamine hydrochloride that forms and evaporating the pentane under reduced pressure. The yield was 109 grams of a yellow liquid.
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
acetophenone t-butylhydrazone
Quantity
92.8 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[C:3]([NH:7][N:8]=[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:10])([CH3:6])([CH3:5])[CH3:4].C(N(CC)CC)C>CCCCC>[C:3]([N:7]=[N:8][C:9]([Cl:1])([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[CH3:10])([CH3:4])([CH3:5])[CH3:6]

Inputs

Step One
Name
Quantity
34.8 g
Type
reactant
Smiles
ClCl
Name
acetophenone t-butylhydrazone
Quantity
92.8 g
Type
reactant
Smiles
C(C)(C)(C)NN=C(C)C1=CC=CC=C1
Name
Quantity
50.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtering off the insoluble triethylamine hydrochloride that
CUSTOM
Type
CUSTOM
Details
evaporating the pentane under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N=NC(C)(C1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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